

# Physical and chemical properties of 2-Chloro-6-methyl-5-phenylnicotinonitrile

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## Compound of Interest

Compound Name: 2-Chloro-6-methyl-5-phenylnicotinonitrile

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## Technical Guide: 2-Chloro-6-methyl-5-phenylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of **2-Chloro-6-methyl-5-phenylnicotinonitrile**. Due to the limited availability of experimental data for this specific compound, this document synthesizes information from structurally related molecules to offer a predictive profile. It includes tabulated physicochemical data, a detailed experimental protocol for a plausible synthetic route, and an examination of a potential mechanism of action based on the known biological activities of similar nicotinonitrile derivatives. This guide is intended to serve as a foundational resource for researchers interested in the evaluation and development of this and related compounds.

### Introduction

Nicotinonitrile derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities include potential applications as anticancer, antimicrobial, antiviral, and insecticidal agents.<sup>[1][2][3]</sup> The unique electronic and structural features of the cyanopyridine core make it a versatile scaffold

for the design of novel therapeutic agents. This guide focuses on the specific derivative, **2-Chloro-6-methyl-5-phenylnicotinonitrile**, providing a detailed, albeit predictive, analysis of its core properties and potential applications.

## Physicochemical Properties

Direct experimental data for **2-Chloro-6-methyl-5-phenylnicotinonitrile** is not readily available in the current literature. The following tables summarize key physicochemical properties based on data from structurally analogous compounds. These values should be considered as estimates and require experimental verification.

Table 1: General and Physical Properties (Predicted)

Property	Predicted Value/Information	Source (Analogous Compounds)
IUPAC Name	2-Chloro-6-methyl-5-phenylpyridine-3-carbonitrile	-
Molecular Formula	C <sub>13</sub> H <sub>9</sub> ClN <sub>2</sub>	-
Molecular Weight	228.68 g/mol	Calculated
Appearance	Likely a solid at room temperature	General observation for similar compounds
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Expected to be soluble in common organic solvents (e.g., DMSO, DMF, Chloroform) and have low solubility in water.	General observation for similar compounds

Table 2: Spectroscopic Data (Predicted)

Spectroscopic Technique	Predicted Characteristics	Source (Analogous Compounds)
$^1\text{H}$ NMR	Aromatic protons (phenyl and pyridine rings), methyl group singlet.	[4]
$^{13}\text{C}$ NMR	Signals for aromatic carbons, nitrile carbon, and methyl carbon.	[4]
IR Spectroscopy ( $\text{cm}^{-1}$ )	~2220-2230 ( $\text{C}\equiv\text{N}$ stretch), C-Cl stretch, aromatic C-H and C=C stretches.	[5]
Mass Spectrometry	Molecular ion peak corresponding to the molecular weight.	-

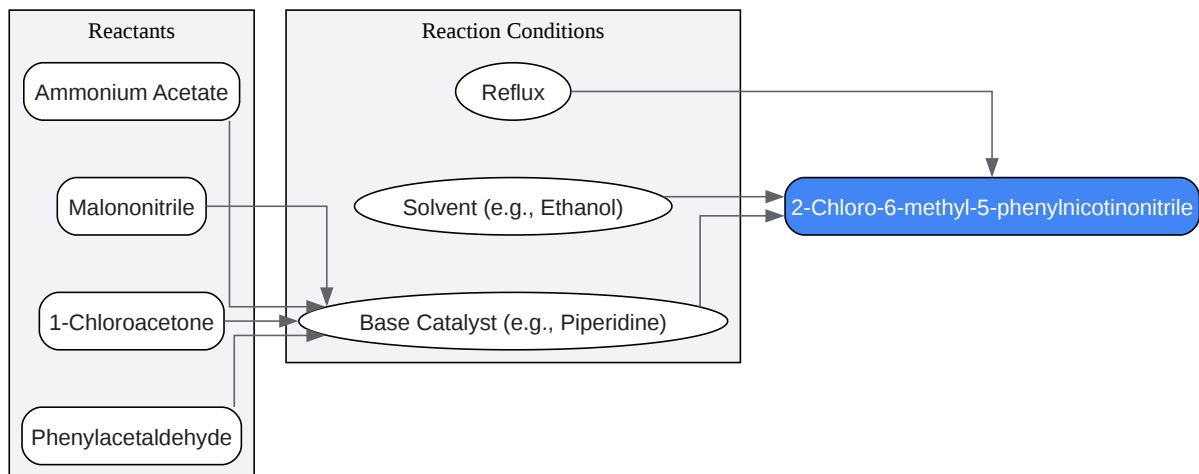
## Experimental Protocols

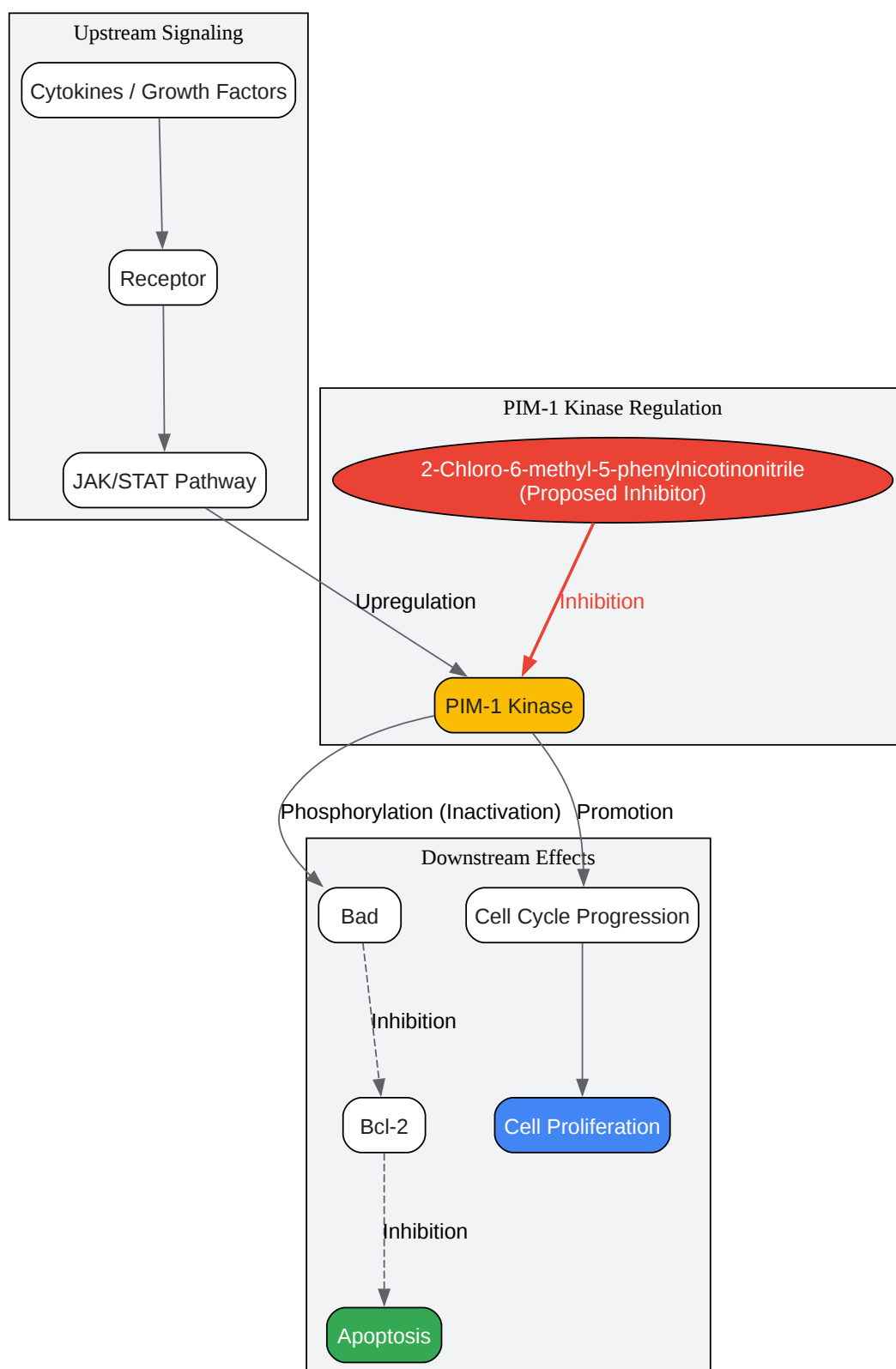
The following is a representative experimental protocol for the synthesis of a structurally related class of compounds, 2-amino-4,6-diarylnicotinonitriles, which can be adapted for the synthesis of **2-Chloro-6-methyl-5-phenylnicotinonitrile**. The proposed synthesis would likely proceed via a multi-component reaction.

### Proposed Synthesis of **2-Chloro-6-methyl-5-phenylnicotinonitrile** (Adaptable Protocol)

This proposed synthesis is based on established methods for creating substituted nicotinonitriles, such as the Gewald reaction or variations thereof.[6][7]

Reaction Scheme:





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